molecular formula C7H7BrN6O B14910654 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide

4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide

Cat. No.: B14910654
M. Wt: 271.07 g/mol
InChI Key: UXAKLUZZXHEHMA-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of the bromine atom to the pyrrole ring.

    Methylation: Addition of a methyl group to the nitrogen atom.

    Tetrazole Formation: Formation of the tetrazole ring through cyclization reactions.

    Amidation: Formation of the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine atom or reduction of the tetrazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine could form an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1h-pyrrole-2-carboxamide: Lacks the tetrazole ring.

    1-Methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.

    4-Bromo-1-methyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of both the bromine atom and the tetrazole ring in 4-Bromo-1-methyl-N-(2h-tetrazol-5-yl)-1h-pyrrole-2-carboxamide may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C7H7BrN6O

Molecular Weight

271.07 g/mol

IUPAC Name

4-bromo-1-methyl-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide

InChI

InChI=1S/C7H7BrN6O/c1-14-3-4(8)2-5(14)6(15)9-7-10-12-13-11-7/h2-3H,1H3,(H2,9,10,11,12,13,15)

InChI Key

UXAKLUZZXHEHMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=NNN=N2)Br

Origin of Product

United States

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